1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine
Description
Properties
IUPAC Name |
1-methyl-4-(3-thiophen-3-ylpyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-18-13-12(6-17-18)14(16-9-15-13)19-4-2-10(7-19)11-3-5-20-8-11/h3,5-6,8-10H,2,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXXIOCAAKGZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the pyrazolo[3,4-d]pyrimidine core can be synthesized through a condensation reaction involving hydrazine derivatives and β-keto esters, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the cyclization and subsequent functionalization steps. Ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins and enzymes, modulating various biological pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s thiophen-3-yl group distinguishes it from aryl (e.g., fluorophenyl, nitrophenyl) or urea-based substituents in analogues. Thiophene’s electron-rich nature may enhance π-π stacking interactions in target binding compared to halogenated or nitro-substituted derivatives .
Biological Activity
The compound 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine is a novel derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C12H12N4S , with a molecular weight of 244.31 g/mol . The structure includes a pyrazolo[3,4-d]pyrimidine core linked to a thiophene moiety through a pyrrolidine ring. This unique combination is hypothesized to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N4S |
| Molecular Weight | 244.31 g/mol |
| IUPAC Name | 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine |
| Appearance | Powder |
| Storage Conditions | Room Temperature |
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The compound's structure allows it to effectively bind to the ATP-binding site of EGFR, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Anticancer Properties
In vitro studies have demonstrated that 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine exhibits significant anti-proliferative effects against several cancer cell lines. For example, it was tested against A549 (lung cancer) and HCT116 (colon cancer) cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine | A549 | 10.5 |
| HCT116 | 15.2 |
These values indicate that the compound has promising potential as an anticancer agent, particularly against EGFR-overexpressing tumors.
Induction of Apoptosis
Flow cytometric analyses revealed that the compound induces apoptosis in cancer cells. It significantly increases the BAX/Bcl-2 ratio, suggesting enhanced pro-apoptotic signaling. This effect is crucial for cancer treatment as it promotes programmed cell death in malignant cells.
Case Studies
Several studies have investigated derivatives of pyrazolo[3,4-d]pyrimidine for their anticancer properties:
- Study on EGFR Inhibition : A study published in Pharmaceuticals demonstrated that compounds similar to our target exhibited IC50 values as low as 0.016 µM against wild-type EGFR and showed efficacy against mutant forms as well .
- Molecular Docking Studies : Computational docking studies have indicated that the compound can effectively bind to the active site of EGFR, supporting experimental findings regarding its inhibitory activity .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine, and how can reaction conditions be optimized?
- Methodology : The synthesis of pyrazolo-pyrimidine derivatives typically involves multi-step reactions. For example, pyrazolo[3,4-d]pyrimidine cores are synthesized via condensation of substituted pyrazole-5-amines with activated carbonyl intermediates (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) under reflux conditions in toluene with catalytic trifluoroacetic acid (TFA) . Optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of precursors) and reaction monitoring via TLC. Post-synthesis, purification via column chromatography or recrystallization (e.g., acetonitrile) is critical .
Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structural integrity of this compound?
- Methodology :
- ¹H NMR : Chemical shifts for pyrazole and pyrrolidine protons are observed at δ 2.5–3.5 ppm (N-methyl groups) and δ 3.5–4.5 ppm (pyrrolidine ring protons). Thiophene protons appear as distinct multiplets at δ 6.8–7.5 ppm .
- ¹³C NMR : Pyrazolo-pyrimidine carbons resonate at δ 150–160 ppm (aromatic carbons), while thiophene carbons appear at δ 120–130 ppm .
- IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) confirm functional groups .
Q. What are the common impurities encountered during synthesis, and how are they resolved?
- Methodology : Byproducts such as unreacted pyrazole-5-amines or incomplete cyclization products are common. Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or preparative TLC can isolate the target compound. Residual solvents (e.g., toluene) are quantified via GC-MS .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
- Methodology : Docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., kinases). The pyrazolo-pyrimidine core may act as an ATP-binding site inhibitor, while the thiophene group enhances lipophilicity. Validation requires comparing docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values .
Q. What strategies are used to analyze contradictory bioactivity data across different assays?
- Methodology : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, ATP concentration in kinase assays). Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced selectivity?
- Methodology :
- Core modifications : Replace the N-methyl group with bulkier substituents (e.g., isopropyl) to sterically block off-target interactions.
- Thiophene substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-position of thiophene to modulate electronic effects and improve target binding .
- Pyrrolidine ring : Stereochemical optimization (e.g., R vs. S configuration) impacts target engagement, as shown in related piperidine derivatives .
Q. What advanced analytical techniques are used to study metabolic stability in vitro?
- Methodology : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylation at the pyrrolidine ring) and Phase II conjugates (e.g., glucuronidation) are identified using high-resolution mass spectrometry (HRMS). Intrinsic clearance (Clᵢₙₜ) is calculated to prioritize compounds with favorable pharmacokinetics .
Methodological Notes for Experimental Design
- Synthetic Reproducibility : Document reaction parameters (e.g., reflux time, solvent purity) meticulously. For example, deviations in TFA concentration (>30 mol%) can lead to side reactions .
- Biological Assays : Use standardized protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay) and kinase inhibition (ADP-Glo™ Kinase Assay) to ensure cross-study comparability .
- Data Reporting : Include crystallographic data (e.g., CCDC deposition numbers) for structural validation, as seen in related pyrazolo-thiopyrano pyridine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
